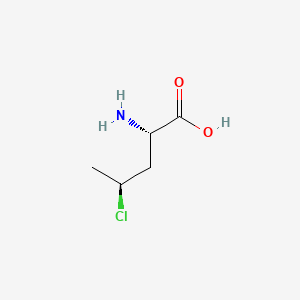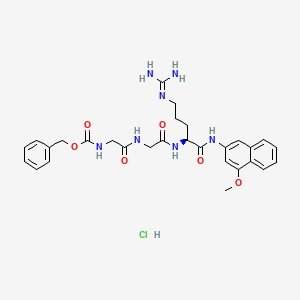
Z-Gly-Gly-Arg-4m-betana hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Gly-Gly-Arg-4m-betana hydrochloride: is a synthetic peptide compound with the chemical formula C29H36ClN7O6 and a molecular weight of 614.09 g/mol . It is known for its applications in biochemical research, particularly as a substrate for enzymatic reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-Gly-Arg-4m-betana hydrochloride typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process includes the following steps:
Attachment of the first amino acid: to a solid resin support.
Sequential addition of protected amino acids: (Glycine, Glycine, Arginine) using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Cleavage of the peptide: from the resin and removal of protecting groups using trifluoroacetic acid (TFA).
Purification: of the crude peptide by high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity .
化学反应分析
Types of Reactions: Z-Gly-Gly-Arg-4m-betana hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into individual amino acids.
Oxidation: The arginine residue can undergo oxidation, particularly at the guanidino group, forming products like ornithine.
Substitution: The peptide can participate in substitution reactions, where specific amino acids are replaced with other residues to study structure-activity relationships.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products:
Hydrolysis: Glycine, Glycine, and Arginine.
Oxidation: Ornithine and other oxidized derivatives.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
Chemistry: Z-Gly-Gly-Arg-4m-betana hydrochloride is used as a model substrate in enzymatic studies to investigate the activity and specificity of proteases like trypsin and enteropeptidase .
Biology: In biological research, this compound is employed to study protein-protein interactions, enzyme kinetics, and cellular signaling pathways involving proteolytic enzymes .
Medicine: The compound is utilized in diagnostic assays to measure protease activity in clinical samples, aiding in the diagnosis of diseases related to protease dysregulation .
Industry: In the pharmaceutical industry, this compound serves as a reference standard for quality control and validation of analytical methods .
作用机制
Z-Gly-Gly-Arg-4m-betana hydrochloride acts as a substrate for proteolytic enzymes. The mechanism involves the cleavage of the peptide bond between specific amino acids by the enzyme’s active site. This interaction is crucial for studying enzyme kinetics and inhibitor screening. The molecular targets include proteases like trypsin and enteropeptidase, which recognize and cleave the peptide at specific sites .
相似化合物的比较
Z-Gly-Gly-Arg-βNA hydrochloride: Another peptide substrate used for similar enzymatic studies.
Z-Gly-Gly-Arg-pNA hydrochloride: A chromogenic substrate for protease assays.
Z-Gly-Gly-Arg-AMC hydrochloride: A fluorogenic substrate for detecting protease activity.
Uniqueness: Z-Gly-Gly-Arg-4m-betana hydrochloride is unique due to its specific structure, which allows for distinct interactions with proteolytic enzymes. Its use as a substrate in various assays provides valuable insights into enzyme function and regulation .
属性
CAS 编号 |
63424-41-9 |
|---|---|
分子式 |
C29H36ClN7O6 |
分子量 |
614.1 g/mol |
IUPAC 名称 |
benzyl N-[2-[[2-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C29H35N7O6.ClH/c1-41-24-15-21(14-20-10-5-6-11-22(20)24)35-27(39)23(12-7-13-32-28(30)31)36-26(38)17-33-25(37)16-34-29(40)42-18-19-8-3-2-4-9-19;/h2-6,8-11,14-15,23H,7,12-13,16-18H2,1H3,(H,33,37)(H,34,40)(H,35,39)(H,36,38)(H4,30,31,32);1H |
InChI 键 |
ZHYMKOBIONUEST-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.Cl |
手性 SMILES |
COC1=CC(=CC2=CC=CC=C21)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.Cl |
规范 SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.Cl |
同义词 |
enzoyloxycarbonyl-Gly-Gly-Arg-4-methoxy-2-naphthylamide benzoyloxycarbonylglycyl-glycyl-arginine-4-methoxy-2-naphthylamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



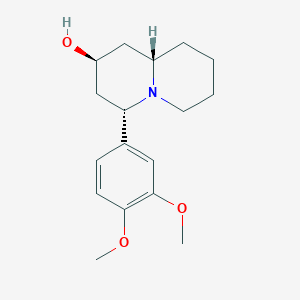
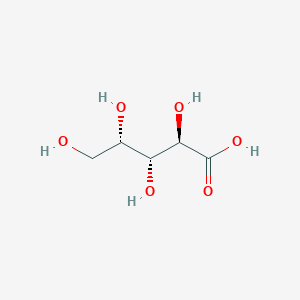
![Azuleno[6,5-b]furan-5-carboxaldehyde, 3,8-dimethyl-](/img/structure/B1211987.png)
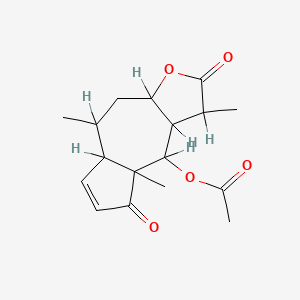
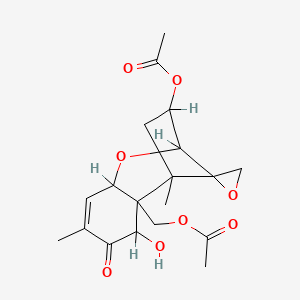
![Acetamide, N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-](/img/structure/B1211995.png)

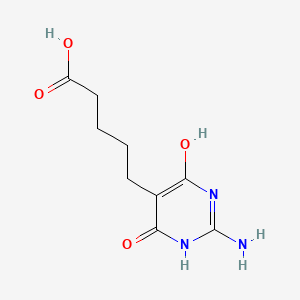

![methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate](/img/structure/B1212000.png)
![(1R,4S,7S,9R)-4-benzyl-9-[(1R,4S,7S,9R)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B1212001.png)

